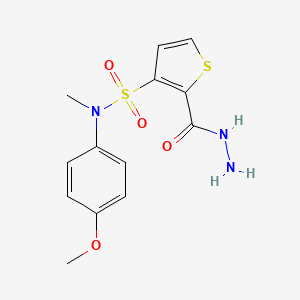

2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide is a sulfonamide-based molecule that has been studied for its potential as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition has been explored for therapeutic applications in various medical fields. The compound is structurally related to other sulfonamides that have been tested against a range of carbonic anhydrase isoforms, showing varying degrees of inhibitory activity.

Synthesis Analysis

Although the provided data does not include specific details on the synthesis of 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide, related compounds with similar structures have been synthesized and tested for their inhibitory activity against carbonic anhydrase isoforms. These compounds typically involve the introduction of various substituents on the phenyl ring, which can significantly influence their activity and selectivity towards different CA isoforms.

Molecular Structure Analysis

The molecular structure of related sulfonamides has been analyzed through X-ray crystallography, particularly the adducts formed with carbonic anhydrase isoforms. These studies reveal the interactions between the inhibitor and the enzyme, which are crucial for understanding the inhibitory mechanism and for designing more effective inhibitors. The interactions often involve hydrogen bonds and hydrophobic contacts that contribute to the affinity of the sulfonamide for the enzyme active site.

Chemical Reactions Analysis

The primary chemical reaction of interest for sulfonamide-based inhibitors is their interaction with carbonic anhydrase enzymes. These inhibitors typically bind to the zinc ion in the active site of the enzyme, displacing the water molecule and thus preventing the hydration of carbon dioxide. The strength and selectivity of this interaction depend on the structure of the sulfonamide and the isoform of the carbonic anhydrase.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide inhibitors, including solubility, stability, and molecular weight, are important for their potential as drugs. These properties can affect the compound's bioavailability, distribution, metabolism, and excretion. The presence of functional groups such as methoxy can influence these properties and thus the compound's overall pharmacokinetic profile.

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

One significant application of 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide derivatives is as inhibitors of carbonic anhydrase (CA). These compounds exhibit potent inhibition against mammalian carbonic anhydrase isoforms, including those associated with tumors (CA IX and XII). Due to this, they are considered promising candidates for the development of diagnostic tools or therapeutic agents targeting tumor-associated CAs (Güzel et al., 2009). Moreover, these inhibitors have shown efficacy against a range of human isoforms with medical applications, including CA I, II, VA, VB, VII, IX, and XII, indicating their potential in structure-based drug design (Güzel et al., 2010).

Enzyme Inhibition in Pathogens

These sulfonamides also show strong inhibition against the beta-carbonic anhydrases from pathogenic fungi, such as Cryptococcus neoformans and Candida albicans, which makes them interesting candidates for antifungal therapies (Güzel et al., 2010). Furthermore, their inhibitory action against carbonic anhydrases from Mycobacterium tuberculosis suggests potential uses in developing antimycobacterial agents with alternative mechanisms of action (Güzel et al., 2009).

Antitumor Potential

Synthesized derivatives of this compound have shown promise as antiproliferative agents against various cancer cell lines, suggesting their potential utility in cancer treatment (Pawar et al., 2018). Additionally, their selective inhibition of tumor-associated human carbonic anhydrase isoforms IX and XII, with low nanomolar potency, further underlines their relevance in cancer research (Demir-Yazıcı et al., 2019).

Antimicrobial and Antiviral Activities

Studies have also demonstrated the antimicrobial properties of sulfonamides derived from 2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide, making them effective against various pathogenic strains of bacteria (Ahmad & Farrukh, 2012). Additionally, certain derivatives have shown antiviral activities, particularly against tobacco mosaic virus (Chen et al., 2010).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(hydrazinecarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S2/c1-16(9-3-5-10(20-2)6-4-9)22(18,19)11-7-8-21-12(11)13(17)15-14/h3-8H,14H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMNEGCPKSXZBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(hydrazinocarbonyl)-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010050.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3010052.png)

![ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3010053.png)

![6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3010058.png)

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3010065.png)

![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B3010067.png)

![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)

![5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3010073.png)